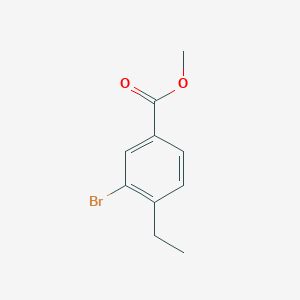

Methyl 3-bromo-4-ethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYKXUBTLUYUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551712 | |

| Record name | Methyl 3-bromo-4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113642-05-0 | |

| Record name | Methyl 3-bromo-4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-ethylbenzoate is a halogenated aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its substituted benzene ring structure makes it a versatile building block for the introduction of various functional groups, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable experimental protocols and data for researchers in the field.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 4-ethylbenzoic acid to yield 3-bromo-4-ethylbenzoic acid. The subsequent step is a Fischer esterification of the brominated carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocols

Step 1: Synthesis of 3-bromo-4-ethylbenzoic acid

This procedure outlines the bromination of 4-ethylbenzoic acid.

Materials:

-

4-Ethylbenzoic acid

-

Iron(III) bromide (FeBr₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) (concentrated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylbenzoic acid in dichloromethane.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M sodium hydroxide solution.

-

Collect the aqueous layer containing the sodium salt of the product and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-bromo-4-ethylbenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol details the acid-catalyzed esterification of 3-bromo-4-ethylbenzoic acid with methanol.[1][2]

Materials:

-

3-bromo-4-ethylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄) (concentrated)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-ethylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Characterization Data

Due to the limited availability of experimental data for this compound in the searched literature, the following characterization data is predicted based on analogous compounds and spectroscopic principles. It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value (Predicted) |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 250 °C |

| Melting Point | Not available |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H (H-2) |

| ~7.8 | dd | 1H | Ar-H (H-6) |

| ~7.3 | d | 1H | Ar-H (H-5) |

| 3.9 | s | 3H | -OCH₃ |

| 2.8 | q | 2H | -CH₂CH₃ |

| 1.2 | t | 3H | -CH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~145 | Ar-C (C-4) |

| ~135 | Ar-C (C-6) |

| ~131 | Ar-C (C-1) |

| ~129 | Ar-C (C-2) |

| ~128 | Ar-C (C-5) |

| ~123 | Ar-C (C-3) |

| ~52 | -OCH₃ |

| ~25 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1475 | C=C stretch (aromatic) |

| ~1280, ~1100 | C-O stretch (ester) |

| ~800-600 | C-Br stretch |

MS (Mass Spectrometry)

| m/z (relative intensity) | Fragmentation Ion (Proposed) |

| 242/244 (M⁺) | [C₁₀H₁₁⁷⁹BrO₂]⁺ / [C₁₀H₁₁⁸¹BrO₂]⁺ |

| 211/213 | [M - OCH₃]⁺ |

| 183/185 | [M - COOCH₃]⁺ |

| 104 | [C₈H₈]⁺ (loss of Br and COOCH₃) |

Characterization Workflow

The following workflow outlines the logical steps for the comprehensive characterization of the synthesized this compound.

Conclusion

References

A Technical Guide to the Chemical Properties and Structure of Methyl 3-bromo-4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 3-bromo-4-ethylbenzoate, a valuable intermediate in organic synthesis. It covers the compound's core chemical properties, structural details, synthetic pathways, and predicted analytical characteristics, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound is a substituted aromatic ester. The structure consists of a benzene ring substituted with a methyl ester group, an ethyl group, and a bromine atom.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 3-bromo-4-ethylbenzoic acid methyl ester, methyl m-bromo-p-ethylbenzoate | [1] |

| CAS Number | 113642-05-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| InChI | InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | [1] |

| InChIKey | WSYKXUBTLUYUSD-UHFFFAOYSA-N | [1] |

| SMILES | BrC=1C=C(C(=O)OC)C=CC1CC |[1] |

Physicochemical and Computed Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification procedures, and storage protocols.

Table 2: Physicochemical and Computed Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 243.10 g/mol | [2][3][4] |

| Exact Mass | 241.99424 Da | [2][3] |

| Appearance | Solid powder | [1] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Boiling Point | 129.7 °C | [2] |

| Density | 1.539 g/cm³ (predicted) | [2] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [2] |

| XLogP3 (Lipophilicity) | 3.3 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Storage Conditions | Store at -20 °C for up to 3 years |[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from 4-ethylbenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

References

Spectroscopic Analysis of Methyl 3-bromo-4-ethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-bromo-4-ethylbenzoate. It includes a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound like this compound is visualized using a Graphviz diagram. This document serves as a valuable resource for researchers and professionals involved in the synthesis, identification, and quality control of this and related chemical entities.

Introduction

This compound (CAS No. 113642-05-0) is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂. Accurate characterization of its chemical structure is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide presents a summary of the expected spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | Ar-H (H-2) |

| ~7.85 | dd | 1H | Ar-H (H-6) |

| ~7.30 | d | 1H | Ar-H (H-5) |

| 3.90 | s | 3H | -OCH₃ |

| 2.75 | q | 2H | -CH₂CH₃ |

| 1.25 | t | 3H | -CH₂CH₃ |

Table 2: ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (ester) |

| ~145.0 | Ar-C (C-4) |

| ~133.0 | Ar-C (C-6) |

| ~131.0 | Ar-C (C-1) |

| ~129.0 | Ar-C (C-2) |

| ~127.0 | Ar-C (C-5) |

| ~123.0 | Ar-C (C-3) |

| 52.5 | -OCH₃ |

| 25.5 | -CH₂CH₃ |

| 15.0 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Characteristic)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1280, ~1100 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | 95/95 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 211/213 | 100/100 | [M - OCH₃]⁺ (Base peak) |

| 183/185 | 40/40 | [M - COOCH₃]⁺ |

| 104 | 30 | [C₈H₈]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the instrument. The sample is ionized using a 70 eV electron beam. The resulting fragments are analyzed by a quadrupole mass analyzer. The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel synthesized compound like this compound.

In-Depth Technical Guide: Methyl 3-bromo-4-ethylbenzoate (CAS 113642-05-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and a key application of Methyl 3-bromo-4-ethylbenzoate (CAS No. 113642-05-0). This compound serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly inhibitors of the KRAS G12D mutation, a significant driver in various cancers.

Core Chemical Properties

This compound is a substituted benzoic acid ester. Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 113642-05-0 |

| Chemical Name | This compound |

| Synonyms | Benzoic acid, 3-bromo-4-ethyl-, methyl ester |

| Chemical Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol [1] |

| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)OC)Br |

| InChI Key | WSYKXUBTLUYUSD-UHFFFAOYSA-N |

Commercial Suppliers

This compound is available from various chemical suppliers. The purity and quantity may vary, and it is recommended to request a certificate of analysis before purchase.

| Supplier |

| AK Scientific |

| Angene Chemical |

| BLD Pharm |

| Echemi |

| GIHI CHEMICALS CO.,LIMITED |

| GMR Pharma |

| Sun-shinechem |

| APAC Pharmaceutical, LLC |

Application in Drug Discovery: Synthesis of KRAS G12D Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of deuterated compounds that act as KRAS G12D inhibitors.[1] The KRAS G12D mutation is a prevalent oncogenic driver in many cancers, including pancreatic, colorectal, and lung cancers.[1][2] This mutation leads to a constitutively active KRAS protein, which drives uncontrolled cell proliferation and survival.[1][2]

Experimental Protocol: Grignard Reaction with this compound

The following protocol is adapted from patent literature and describes the reaction of this compound with a Grignard reagent, a common step in the synthesis of more complex molecules.[1]

Objective: To synthesize a tertiary alcohol by reacting this compound with methylmagnesium bromide.

Materials:

-

This compound (1.0 eq)

-

Methylmagnesium bromide (MeMgBr) in ether (e.g., 1.0 M solution, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric acid (aqueous solution)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A solution of this compound in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to 0°C using an ice bath.

-

Methylmagnesium bromide solution is added dropwise to the stirred solution at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for several hours (e.g., 3.5 hours).

-

The progress of the reaction can be monitored by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled back to 0°C.

-

The reaction is quenched by the slow, dropwise addition of 10% aqueous hydrochloric acid.

Experimental Workflow Diagram:

The KRAS G12D Signaling Pathway

The final products synthesized from this compound are designed to inhibit the KRAS G12D mutant protein. KRAS is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

Activated KRAS G12D triggers several downstream signaling pathways that are crucial for cell growth, proliferation, and survival. The two major pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3]

KRAS G12D Signaling Pathway Diagram:

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-bromo-4-ethylbenzoate: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

Methyl 3-bromo-4-ethylbenzoate has emerged as a crucial and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom ortho to an ethyl group and meta to a methyl ester, provides a synthetically useful handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and experimental protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 113642-05-0 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Solid powder |

| Purity | Typically ≥97% |

| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate |

| Storage | -20°C for long-term storage |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from 4-ethylbenzoic acid. The process involves the bromination of the aromatic ring followed by esterification of the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-ethylbenzoic Acid

A common method for the synthesis of 3-bromo-4-ethylbenzoic acid involves the electrophilic bromination of 4-ethylbenzoic acid.[1] The ethyl group is an ortho, para-director; however, the carboxylic acid is a meta-director. The directing effects of these groups need to be carefully considered to control the regioselectivity of the bromination.[1]

-

Materials: 4-ethylbenzoic acid, bromine (Br₂), iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst, and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Procedure:

-

Dissolve 4-ethylbenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add the Lewis acid catalyst to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel.

-

Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound (Fischer Esterification)

The esterification of 3-bromo-4-ethylbenzoic acid to its methyl ester is commonly achieved via Fischer esterification.[2]

-

Materials: 3-bromo-4-ethylbenzoic acid, methanol (CH₃OH), and a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄).

-

Procedure:

-

Dissolve 3-bromo-4-ethylbenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.[2]

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.[2]

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with a variety of aryl- or vinylboronic acids or their esters to generate biaryl and styrenyl derivatives, which are common motifs in pharmaceuticals and functional materials.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

| Coupling Partner | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 (typical) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 10 | 80-92 (typical) |

| 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 75-88 (typical) |

Note: The yields are typical for Suzuki-Miyaura reactions of substituted bromobenzoates and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

Representative Experimental Protocol for Sonogashira Coupling:

-

Materials: this compound, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), an amine base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 50 | 6 | 80-90 (typical) |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | DMF | 60 | 8 | 75-88 (typical) |

| 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N (2.0) | Dioxane | 70 | 12 | 70-85 (typical) |

Note: The yields are typical for Sonogashira reactions of substituted bromobenzoates and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[5][6] This reaction is a powerful tool for the preparation of a wide range of anilines and their derivatives, which are prevalent in many biologically active compounds.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

-

Materials: this compound, a primary or secondary amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., sodium tert-butoxide or potassium phosphate), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.

-

Extract the product, dry the organic layer, concentrate, and purify by column chromatography.

-

| Amine | Pd Precatalyst/Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 75-90 (typical) |

| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 70-85 (typical) |

| n-Butylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 65-80 (typical) |

Note: The yields are typical for Buchwald-Hartwig aminations of substituted bromobenzoates and may vary for this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its strategic placement of functional groups allows for a wide range of transformations, particularly through palladium-catalyzed cross-coupling reactions. The ability to readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions makes it an essential tool for the construction of complex molecules in the development of new pharmaceuticals and advanced materials. The experimental protocols provided herein serve as a guide for researchers to effectively utilize this important synthetic intermediate.

References

- 1. 4-Bromo-3-ethylbenzoic acid | 741698-92-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Benzoates

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted benzoates. It details the influence of substituent groups on reactivity, spectroscopic characteristics, and physical constants. Furthermore, it outlines key experimental protocols and explores the relevance of these compounds in the context of drug design and development, with a focus on structure-activity relationships.

I. Physical Properties of Substituted Benzoates

Substituted benzoates are derivatives of benzoic acid, an aromatic carboxylic acid. Their physical properties are significantly influenced by the nature and position (ortho, meta, or para) of the substituents on the benzene ring. These properties are critical for predicting the behavior of these molecules in various systems, including their solubility, membrane permeability, and formulation characteristics in drug development.

General Characteristics

-

Appearance : Many simple alkyl benzoates are colorless liquids with characteristic odors, while others, particularly salts like sodium benzoate, are white crystalline solids.

-

Solubility : The solubility of benzoates is highly dependent on the substituent. The parent sodium benzoate is readily soluble in water, whereas alkyl benzoates are less soluble in water but miscible with many organic solvents. The solubility of substituted alkyl benzoates can be influenced by the dielectric constant of the solvent system.

Quantitative Physical Data

The following table summarizes key physical constants for a selection of common benzoate derivatives.

| Compound | Substituent (R) | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Methyl Benzoate | -H (Methyl Ester) | C₈H₈O₂ | 136.15 | -12 | 199.6 | Sparingly soluble |

| Ethyl Benzoate | -H (Ethyl Ester) | C₉H₁₀O₂ | 150.17 | -34 | 212 | 0.72 mg/mL at 25 °C |

| Benzyl Benzoate | -H (Benzyl Ester) | C₁₄H₁₂O₂ | 212.24 | 21 | 323 | Insoluble |

| Sodium Benzoate | -H (Sodium Salt) | C₇H₅NaO₂ | 144.10 | >300 | Decomposes | 63 g/100 mL at 20 °C |

| Methyl p-Aminobenzoate | p-NH₂ | C₈H₉NO₂ | 151.16 | 110-112 | 185 (16 mmHg) | Slightly soluble |

| Methyl p-Hydroxybenzoate | p-OH | C₈H₈O₃ | 152.15 | 125-128 | 270-275 | 2.5 g/L at 25 °C |

| Methyl p-Nitrobenzoate | p-NO₂ | C₈H₇NO₄ | 181.15 | 94-96 | 279 | Insoluble |

Spectroscopic Properties

Spectroscopy is essential for the structural elucidation and characterization of substituted benzoates.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption, typically found between 1740–1660 cm⁻¹. The exact position is sensitive to the electronic nature of the substituent. Electron-withdrawing groups (EWGs) shift this band to a higher wavenumber, while electron-donating groups (EDGs) shift it lower. Hydrogen bonding, especially in hydroxy-substituted benzoates, can also cause significant shifts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the aromatic ring typically appear in the δ 7.0-8.5 ppm region. The chemical shifts and splitting patterns are diagnostic of the substitution pattern (ortho, meta, para). The protons of the ester alkyl group appear in the upfield region (e.g., δ ~3.9 ppm for a methyl ester, δ ~4.4 and ~1.4 ppm for an ethyl ester).

-

¹³C NMR : The carbonyl carbon gives a characteristic signal in the δ 165-170 ppm range. Aromatic carbons resonate between δ 120-150 ppm. The chemical shifts provide detailed information about the electronic environment of each carbon atom.

-

II. Chemical Properties and Reactivity

The chemical reactivity of substituted benzoates can be considered at two main sites: the aromatic ring and the carboxyl group. This reactivity is fundamentally governed by the electronic effects (inductive and resonance) of the substituents.

Electronic Effects of Substituents

Substituents alter the electron density of the benzoate system, influencing reaction rates and equilibria.

-

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and halogens decrease electron density on the ring and make the carbonyl carbon more electrophilic. This accelerates nucleophilic attacks on the carbonyl group but deactivates the ring towards electrophilic aromatic substitution.

-

Electron-Donating Groups (EDGs) : Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase electron density on the ring and make the carbonyl carbon less electrophilic. This slows nucleophilic attacks on the carbonyl group but activates the ring for electrophilic aromatic substitution.

The Hammett Equation: A Quantitative Approach to Reactivity

In 1937, Louis Plack Hammett developed an equation that provides a linear free-energy relationship to quantify the impact of meta- and para-substituents on the reactivity of benzene derivatives.

log (kₓ / k₀) = ρσ

Where:

-

kₓ is the rate constant for a reaction with substituent X.

-

k₀ is the rate constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent X. Positive σ values indicate EWGs, while negative values indicate EDGs.

-

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. A positive ρ indicates the reaction is favored by EWGs (buildup of negative charge in the transition state), while a negative ρ means it is favored by EDGs (buildup of positive charge).

Caption: The Hammett equation as a Linear Free-Energy Relationship (LFER).

Reactivity at the Carboxyl Group

-

Hydrolysis (Saponification) : The hydrolysis of benzoate esters to a carboxylate salt and an alcohol is a cornerstone reaction. The rate is highly sensitive to substituents. EWGs on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide, thus increasing the hydrolysis rate. Conversely, EDGs decrease the rate.

The table below presents rate constants for the saponification of various substituted methyl benzoates, illustrating these electronic effects.

| Substituent (Position) | Rate Constant (k) (L·mol⁻¹·min⁻¹) | Effect Category |

| para-NO₂ | 102 | Strong EWG |

| meta-NO₂ | 63 | Strong EWG |

| meta-Cl | 9.1 | EWG |

| meta-Br | 8.6 | EWG |

| -H (Unsubstituted) | 1.7 | Reference |

| para-CH₃ | 0.98 | EDG |

| para-OCH₃ | 0.42 | Strong EDG |

| para-NH₂ | 0.06 | Very Strong EDG |

| Data for saponification by NaOH in a dioxane-water mixture at 35°C. |

Reactivity on the Aromatic Ring

-

Electrophilic Aromatic Substitution : The ester group (-COOR) is a deactivating, meta-directing substituent due to its electron-withdrawing nature. Therefore, electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted benzoate will primarily occur at the meta position. The overall reactivity and orientation are further modified by any other substituents present on the ring.

III. Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. The following section outlines standard protocols for the synthesis and characterization of substituted benzoates.

Protocol 1: Synthesis by Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing water as it forms.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Alcohol (e.g., methanol, ethanol; can be used as solvent, >10 eq)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine (NaCl) solution

-

Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine the substituted benzoic acid and the alcohol.

-

Catalyst Addition : Carefully add the acid catalyst to the mixture while stirring.

-

Reflux : Heat the reaction mixture to reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Cool the mixture to room temperature. If a large excess of alcohol was used, remove it via rotary evaporation.

-

Extraction : Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration : Dry the isolated organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

-

Purification : Purify the crude product by recrystallization (if solid) or column chromatography.

Caption: General experimental workflow for Fischer Esterification.

Protocol 2: Determination of pKa via Titration

This protocol is used to experimentally determine the pKa of a substituted benzoic acid, which is essential for calculating Hammett substituent constants.

Materials:

-

Substituted benzoic acid of known concentration

-

Standardized sodium hydroxide (NaOH) solution (~0.1 M)

-

pH meter, calibrated

-

Buret and magnetic stirrer

Procedure:

-

Sample Preparation : Dissolve a precise amount of the substituted benzoic acid in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Titration Setup : Place the benzoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Fill the buret with the standardized NaOH solution.

-

Titration : Slowly add the NaOH solution in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope.

-

pKa Determination : The pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point) is equal to the pKa of the acid.

IV. Relevance in Drug Development

The tunable electronic and steric properties of substituted benzoates make them valuable scaffolds in medicinal chemistry and drug development.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. The physicochemical properties of substituted benzoates, which can be systematically modified, are ideal for developing QSAR models. Descriptors used in these models often include:

-

Electronic parameters : Hammett constants (σ)

-

Hydrophobic parameters : Partition coefficient (logP)

-

Steric parameters : Molar refractivity (MR), Taft steric parameters

These models help predict the activity of new, unsynthesized compounds, thereby optimizing the lead discovery process and reducing the need for extensive screening.

Caption: A typical workflow for developing a QSAR model.

Sodium Benzoate in Neurotherapeutics

Beyond its use as a preservative, sodium benzoate has gained attention as a potential therapeutic agent for neurological and psychiatric disorders. Its mechanism is linked to the N-methyl-D-aspartate receptor (NMDAR), which is crucial for learning and memory.

Sodium benzoate is an inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, a potent co-agonist at the glycine site of the NMDAR. By inhibiting DAAO, sodium benzoate increases the synaptic levels of D-serine, thereby enhancing NMDAR-mediated neurotransmission. This mechanism is being explored for treating conditions associated with NMDAR hypofunction, such as schizophrenia and early-phase Alzheimer's disease.

Caption: Mechanism of sodium benzoate on the D-serine/NMDAR pathway.

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-4-ethylbenzoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility based on the compound's structural features and established principles of organic chemistry. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of this compound.

Introduction to this compound

This compound is an aromatic ester, a class of organic compounds often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a substituted benzene ring, dictates its physical and chemical properties, including its solubility profile. Understanding its behavior in various solvents is crucial for its application in synthesis, purification, and formulation.

Chemical Structure:

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility for organic compounds. This principle states that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2] this compound possesses both polar and non-polar characteristics. The ester group (-COOCH3) and the bromine atom introduce polarity, while the benzene ring and the ethyl group contribute to its non-polar, hydrophobic nature.

Based on its structure, this compound is expected to be sparingly soluble in highly polar solvents like water and more soluble in organic solvents with intermediate to low polarity.[3][4][5] The presence of the ester functional group allows for hydrogen bonding with protic solvents, which can enhance solubility to some extent.[6][7] However, the overall non-polar character of the large aromatic ring and alkyl chain is expected to dominate its solubility behavior in many cases.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate both polar and non-polar parts of the molecule. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | Polar aprotic solvent, should be a reasonably good solvent. | |

| Polar Protic | Methanol | Moderately Soluble | Can hydrogen bond with the ester group, but the non-polar part of the molecule may limit high solubility. |

| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity. | |

| Slightly Polar | Acetone | Soluble | A good general solvent for many organic compounds. |

| Ethyl Acetate | Soluble | Structurally similar to the solute (an ester), following the "like dissolves like" principle.[8] | |

| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | Soluble | A good solvent for many organic compounds due to its moderate polarity and ether linkage. | |

| Non-Polar | Toluene | Soluble | The aromatic nature of toluene will favorably interact with the benzene ring of the solute. |

| Hexane | Sparingly Soluble | The high non-polar character of hexane may not effectively solvate the polar ester group. | |

| Diethyl Ether | Moderately Soluble | A common, relatively non-polar solvent. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[9][10] This method involves equilibrating an excess amount of the solid compound with the solvent until a saturated solution is formed.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker at a constant speed for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is typically 24 to 72 hours.[11] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, which represents the solubility.

-

Logical Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid organic compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[11] However, this relationship should be determined experimentally for each solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A solvent that can effectively interact with both the polar and non-polar regions of the solute will be most effective.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. quora.com [quora.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. youtube.com [youtube.com]

Potential Applications of Methyl 3-bromo-4-ethylbenzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-ethylbenzoate is a substituted aromatic compound with a unique arrangement of functional groups that makes it a promising starting material for the synthesis of novel therapeutic agents. Its structure, featuring a bromine atom, a methyl ester, and an ethyl group on a benzene ring, offers multiple reaction sites for chemical modification. The bromine atom is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the ethyl group can influence the compound's lipophilicity and metabolic stability. This guide explores the potential applications of this compound in medicinal chemistry, drawing parallels from structurally similar compounds and outlining prospective synthetic strategies and biological targets.

Physicochemical Properties and Reactivity

This compound is a versatile building block in organic synthesis.[1] Its key reactive sites are the bromine atom, the methyl ester, and the aromatic ring itself. The bromine atom can participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a handle for further derivatization.

Synthetic Utility in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential biological activity. The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

Key Synthetic Transformations

The following diagram illustrates some of the key synthetic reactions that can be performed on this compound to generate a library of diverse compounds.

Potential Therapeutic Applications

Based on the known biological activities of structurally related brominated aromatic compounds, derivatives of this compound could be explored for a variety of therapeutic applications.

Anti-inflammatory and Analgesic Agents

Related compounds, such as Ethyl 4-bromo-3-methylbenzoate, have been utilized as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[2][3] The core structure could be elaborated to target enzymes such as cyclooxygenases (COX-1 and COX-2) or other mediators of inflammation.

Anticancer Agents

Derivatives of bromophenols have shown promising antioxidant and anticancer activities.[4][5] The brominated benzene ring of this compound could serve as a pharmacophore to interact with various anticancer targets. For instance, derivatives could be designed to inhibit protein kinases, which are often dysregulated in cancer.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound.

Neurological Disorders

The core scaffold of this compound is present in some psychoactive substances, suggesting that its derivatives could be designed to interact with targets in the central nervous system. For example, by modifying the substituents, it may be possible to develop ligands for specific neurotransmitter receptors or transporters.

Illustrative Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a hypothetical derivative of this compound.

Synthesis of a Hypothetical Bi-aryl Derivative (Suzuki Coupling)

Reaction: Methyl 3-(4-methoxyphenyl)-4-ethylbenzoate

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (2.0 eq)

-

Toluene/Water (10:1)

Procedure:

-

To a dried flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.

Procedure:

-

Prepare a solution of the test compound in DMSO.

-

In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37 °C.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Calculate the IC50 value of the test compound.

Hypothetical Quantitative Data

The following table presents hypothetical data for a series of derivatives of this compound evaluated for their COX-2 inhibitory activity.

| Compound ID | R Group (at 3-position) | COX-2 IC50 (µM) |

| M3B-001 | 4-Methoxyphenyl | 0.5 |

| M3B-002 | 3-Fluorophenyl | 1.2 |

| M3B-003 | 2-Thienyl | 0.8 |

| M3B-004 | 4-Pyridyl | 2.5 |

| Celecoxib | (Reference) | 0.04 |

Conclusion

While direct research on the medicinal chemistry applications of this compound is limited, its chemical structure presents a wealth of opportunities for the synthesis of novel, biologically active compounds. Its utility as a versatile building block, particularly in cross-coupling reactions, allows for the creation of large and diverse chemical libraries for screening against a wide range of therapeutic targets. The potential for developing new anti-inflammatory, anticancer, and neurological agents from this scaffold warrants further investigation by the drug discovery and development community.

References

- 1. This compound | CAS 113642-05-0 | Sun-shinechem [sun-shinechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Exploratory Reactions of Methyl 3-bromo-4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-ethylbenzoate is a functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom ortho to an ethyl group and meta to a methyl ester, provides a reactive handle for various cross-coupling reactions. This strategic placement of functional groups allows for the regioselective construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide details key exploratory reactions involving this compound, focusing on Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, providing detailed protocols and quantitative data to facilitate further research and development.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, creating diverse biaryl structures that are prevalent in pharmacologically active molecules.[2] The reaction is valued for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boron-containing byproducts.[2]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids, providing a basis for optimization when using this compound.

| Aryl Halide (Example) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95[1] |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 85-92 |

| 2-Bromotoluene | Methyl 4-boronobenzoate | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12-18 | ~90 |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 8-24 | >85[2] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.[1][3]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5] For this compound, this transformation introduces a rigid alkynyl moiety, a valuable linker in medicinal chemistry and materials science. Copper-free protocols have also been developed to prevent the undesired Glaser-type homocoupling of the alkyne.[6]

Data Presentation: Representative Conditions for Sonogashira Coupling

The table below outlines common conditions for Sonogashira couplings of aryl bromides, which can be adapted for this compound.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. | Time | Yield (%) |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 h | ~89[7] |

| Aryl Bromide | Terminal Alkyne | (AllylPdCl)₂ (2.5) | - (Copper-Free) | Cs₂CO₃ (2.0) | DMF | RT | 18 h | >90[6] |

| Aryl Bromide | Phenylacetylene | Pd₂(dba)₃ (0.5) | - (Copper-Free) | Cs₂CO₃ (2.0) | Dioxane | 80°C | 24 h | 98 |

| Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70°C | 16 h | 95 |

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne.[6]

Materials:

-

This compound (1.0 equiv.)

-

Terminal alkyne (1.1 equiv.)

-

Allylpalladium(II) chloride dimer ((AllylPdCl)₂, 2.5 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃, 10 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine (AllylPdCl)₂ (0.025 equiv.) and P(t-Bu)₃ (0.10 equiv.) in anhydrous DMF. Stir for 10 minutes at room temperature to form the active catalyst.

-

To this solution, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and cesium carbonate (2.0 equiv.).

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 15 mL) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted benzoate.

Visualization: Sonogashira Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds from aryl halides and amines.[8] This reaction is exceptionally useful for preparing primary and secondary arylamines, which are common structures in pharmaceuticals.[9] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and tolerating a wide range of functional groups.[10]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

This table provides a summary of typical conditions used for the amination of aryl bromides.

| Aryl Halide | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi (1.4) | Toluene | 100 | 24 | 98[11] |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa (1.4) | Toluene | 100 | 24 | 96[11] |

| Aryl Bromide | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >90 |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | >85 |

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the amination of this compound with a primary or secondary amine.[11]

Materials:

-

This compound (1.0 equiv.)

-

Amine (primary or secondary, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.0 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Celite®

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.

-

Add this compound (1.0 equiv.) and anhydrous toluene to the tube.

-

Add the amine (1.2 equiv.) to the mixture via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

-

Monitor the reaction's progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.

Visualization: Buchwald-Hartwig Amination Workflow

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of complex organic molecules. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the straightforward synthesis of diverse biaryl compounds. The Sonogashira coupling provides a reliable route to arylalkynes, introducing structural rigidity and a reactive handle for further transformations. Finally, the Buchwald-Hartwig amination offers an efficient method for constructing C-N bonds, leading to a wide range of arylamine derivatives. The protocols and data presented in this guide serve as a comprehensive starting point for researchers aiming to leverage the synthetic potential of this versatile intermediate in drug discovery and materials science.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Esterification of 3-Bromo-4-ethylbenzoic Acid to Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-bromo-4-ethylbenzoate via the esterification of 3-bromo-4-ethylbenzoic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[1][2][3][4] This protocol is intended to guide researchers in the efficient synthesis, purification, and characterization of this compound, which can serve as a valuable intermediate in the development of pharmaceutical agents and other fine chemicals.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. This compound is a substituted aromatic ester that can be a key building block in medicinal chemistry and materials science. The presence of the bromo and ethyl groups on the benzene ring offers sites for further functionalization, making it a versatile intermediate. The Fischer esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2][3][4] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[3][5]

Chemical Reaction

References

Application Notes and Protocols: The Utility of Methyl 3-bromo-4-ethylbenzoate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-4-ethylbenzoate is a versatile aromatic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a bromine atom ortho to an ethyl group and meta to a methyl ester, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of complex molecular architectures found in many drug candidates.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] Using this compound as the aryl halide partner, a diverse range of substituted biphenyl-3-carboxylic acid methyl esters can be synthesized. These biphenyl structures are prevalent in a number of pharmacologically active molecules.[2][3]

Application:

This reaction is particularly useful for the synthesis of intermediates for anti-inflammatory drugs, antihypertensive agents, and other therapeutic compounds where a substituted biphenyl moiety is a key pharmacophore.[4]

Quantitative Data Summary:

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids, providing a baseline for experiments with this compound.

| Aryl Halide (Analogous) | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [5] |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 16 | 88 | [6] |

| 4-Bromotoluene | (2-Formylphenyl)boronic acid | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Na₂CO₃ (2.0) | Toluene | 110 | 10 | 92 | [7] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).

-

Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.[6]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[8] This reaction is instrumental in synthesizing aryl amines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines to produce valuable pharmaceutical intermediates.

Application:

This methodology is widely used in medicinal chemistry to synthesize compounds targeting a variety of receptors and enzymes, where the arylamine moiety is a critical component for biological activity.

Quantitative Data Summary:

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.

| Aryl Halide (Analogous) | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 4-Methoxyaniline | Pd₂(dba)₃ (5) | XPhos (10) | K-t-butoxide (1.4) | Toluene | 100 | 4 | 81 | [8] |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiO-t-Bu (1.5) | Toluene | 110 | 24 | 98 | [9] |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaO-t-Bu (1.2) | Toluene | 90 | 18 | 85 | [10] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., XPhos, 0.05 mmol).

-

Reagent Addition: Add this compound (0.5 mmol), the amine (0.6 mmol), and the base (e.g., sodium tert-butoxide, 0.7 mmol).

-

Solvent and Reaction: Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed toluene (5 mL). Seal the tube and heat the reaction mixture to 100 °C with stirring.

-